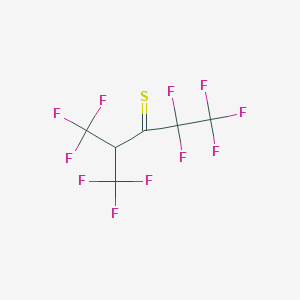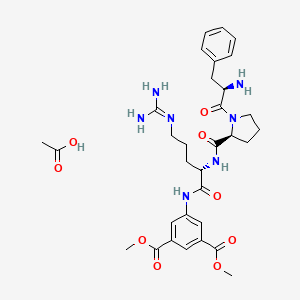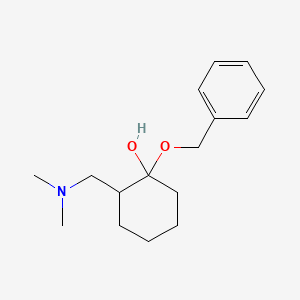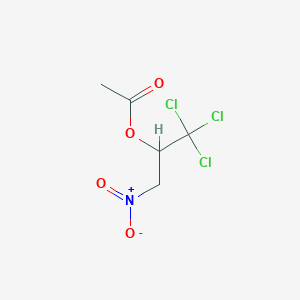
(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate is a chemical compound with the molecular formula C5H6Cl3NO4. It is known for its unique structure, which includes a trichloromethyl group and a nitro group attached to a propan-2-yl acetate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1-Trichloro-3-nitro-propan-2-YL) acetate typically involves the reaction of trichloropropane with nitric acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the nitration process. The resulting product is then acetylated using acetic anhydride to form the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also implemented to handle the hazardous chemicals involved in the synthesis .
化学反応の分析
Types of Reactions
(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trichloromethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (1,1,1-Trichloro-3-nitro-propan-2-YL) acetate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. The nitro group can also participate in redox reactions, affecting cellular pathways and signaling .
類似化合物との比較
Similar Compounds
3,3,3-Trichloro-1-nitroprop-1-ene: Similar structure but with a double bond instead of an acetate group.
N-(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide: Contains a nitro group and a trichloromethyl group but with a different backbone
Uniqueness
(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate is unique due to its combination of a trichloromethyl group and a nitro group on a propan-2-yl acetate backbone. This unique structure imparts specific reactivity and properties that are valuable in various scientific and industrial applications .
特性
CAS番号 |
761-07-9 |
|---|---|
分子式 |
C5H6Cl3NO4 |
分子量 |
250.5 g/mol |
IUPAC名 |
(1,1,1-trichloro-3-nitropropan-2-yl) acetate |
InChI |
InChI=1S/C5H6Cl3NO4/c1-3(10)13-4(2-9(11)12)5(6,7)8/h4H,2H2,1H3 |
InChIキー |
IZCQFYTXKWWSMP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C[N+](=O)[O-])C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


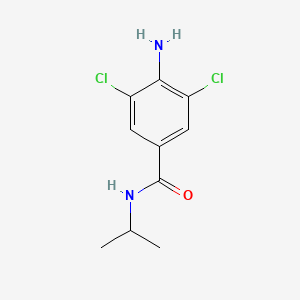
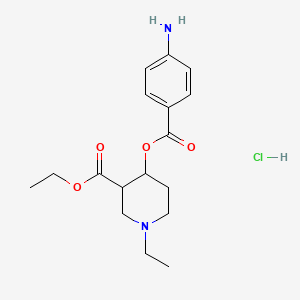
![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
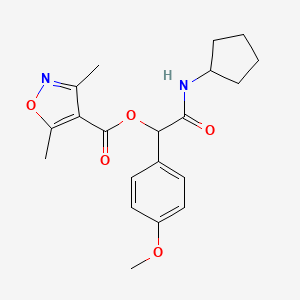
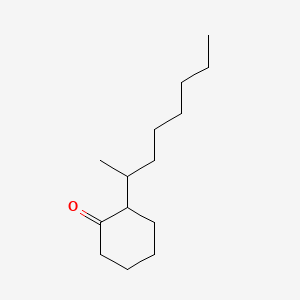
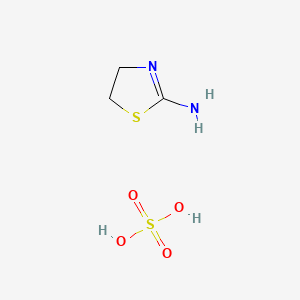
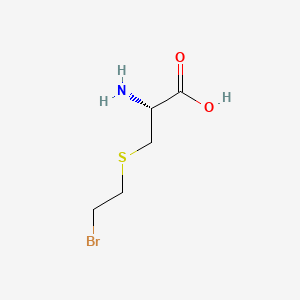
![5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798177.png)
![(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13798181.png)
